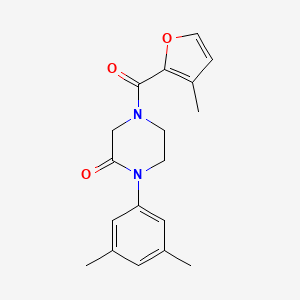![molecular formula C19H19N5O3 B5500043 methyl 3-{4-[2-amino-3-cyano-5-methyl-6-(5-methyl-2-furyl)pyridin-4-yl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5500043.png)
methyl 3-{4-[2-amino-3-cyano-5-methyl-6-(5-methyl-2-furyl)pyridin-4-yl]-1H-pyrazol-1-yl}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of compounds known for their complex molecular structures and diverse chemical properties. These compounds often feature in the study of novel organic syntheses, molecular structure analyses, and the exploration of their physical and chemical characteristics.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including ring opening followed by ring closure reactions. For example, compounds are synthesized from intermediates like 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with specific reagents under controlled conditions (Halim & Ibrahim, 2022). This method demonstrates the complexity and precision required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been established through elemental analysis and spectral data. Advanced techniques like X-ray diffraction analysis are often used to determine the crystal structure, providing insight into the molecular geometry and atomic arrangement (Rodinovskaya et al., 2003).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating a range of reactivities and product formations. For example, reactions with nucleophiles lead to the formation of different acyclic and heterocyclic derivatives, highlighting their versatile chemical behavior (Sokolov & Aksinenko, 2010).
Physical Properties Analysis
Physical properties such as solubility, melting points, and boiling points are determined experimentally. These properties are crucial for understanding the behavior of these compounds under different physical conditions and for their application in various scientific and industrial processes.
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents, stability under various conditions, and the nature of products formed from chemical reactions, are essential for the functional characterization of these compounds. Detailed studies, such as those involving cycloaddition reactions and the exploration of regioselectivity, provide valuable information on their chemical behavior (Vandenberghe et al., 1996).
Applications De Recherche Scientifique
Efficient Synthesis Protocols
A straightforward synthesis of 3-(pyrimidinyl)propanoates from levulinic acid showcases the synthetic versatility of pyrimidine derivatives, indicating the potential utility of similar compounds in various chemical syntheses (Flores et al., 2013). This research highlights methodologies that could be applied to the synthesis of structurally related compounds, emphasizing the role of such chemicals in developing glutamate-like derivatives with possible applications in medicinal chemistry.
Antimicrobial and Corrosion Inhibition Properties
Synthesis and Antimicrobial Evaluation of Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine, and Pyrazolo[3,4-b]pyridine Derivatives investigates the antimicrobial properties of pyrazole and pyridine derivatives (Altalbawy, 2013). This study suggests that compounds with similar structures could have potential uses in developing new antimicrobial agents.
Synthesis and evaluation of bipyrazolic derivatives as inhibitors of corrosion highlights the application of pyrazole derivatives in materials science, specifically in corrosion inhibition (Missoum et al., 2013). This area of research demonstrates the potential of such compounds in protecting metals against corrosion, indicating a broad range of industrial applications.
Novel Heterocyclic System Development
The use of 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine in the synthesis of novel heterocycles underscores the significance of pyridine and pyrazole derivatives in creating pharmaceuticals (Metwally et al., 2008). Such research points to the potential of utilizing similar synthetic approaches to develop new therapeutic agents.
Propriétés
IUPAC Name |
methyl 3-[4-[2-amino-3-cyano-5-methyl-6-(5-methylfuran-2-yl)pyridin-4-yl]pyrazol-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-11-4-5-15(27-11)18-12(2)17(14(8-20)19(21)23-18)13-9-22-24(10-13)7-6-16(25)26-3/h4-5,9-10H,6-7H2,1-3H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYDRSYHQDHAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C(C(=C2C)C3=CN(N=C3)CCC(=O)OC)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5499967.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499972.png)
![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5499975.png)
![4-chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499995.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5499998.png)


![2-(2,5-dimethylphenyl)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide](/img/structure/B5500020.png)
![2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5500022.png)
![1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5500024.png)

![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500035.png)

![5-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5500053.png)